Fesoterodine Related Impurity 5
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the systematic process of detecting, identifying, and quantifying the various impurities present in a pharmaceutical substance. longdom.orgresearchgate.netijpsjournal.compharmiweb.com This analytical endeavor is of profound importance for several reasons. Firstly, impurities can possess their own pharmacological or toxicological properties, which may lead to adverse effects in patients. contractpharma.comlongdom.org Secondly, the presence of impurities can affect the stability of the drug substance, potentially leading to its degradation and a reduction in its therapeutic potency over time. longdom.org Furthermore, a comprehensive impurity profile is a critical component of the drug approval process, as regulatory agencies require manufacturers to demonstrate a thorough understanding and control over the purity of their products. globalpharmatek.comlongdom.org
Regulatory Frameworks for Impurity Control: An Overview of Research Implications
To ensure the quality and safety of pharmaceutical products, stringent regulatory frameworks have been established by international bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). jpionline.orgijcrt.orgich.orgikev.orgslideshare.net
Key ICH guidelines relevant to impurity control include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. jpionline.orgich.orgikev.org
ICH Q3B(R2): Impurities in New Drug Products: This guideline extends the principles of impurity control to the finished drug product.
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline sets acceptable limits for residual solvents in pharmaceutical products based on their toxicity. gmpinsiders.com
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the control of impurities that have the potential to cause genetic mutations. jpionline.org
These guidelines establish thresholds for reporting, identifying, and qualifying impurities, compelling pharmaceutical manufacturers to conduct thorough research into the impurity profile of their products.
Classification of Pharmaceutical Impurities: A Research Perspective
From a research and regulatory standpoint, pharmaceutical impurities are typically categorized into three main classes: gmpinsiders.comglobalpharmatek.comadventchembio.commoravek.comcontractpharma.comchemass.si
Organic Impurities: These are the most common type of impurities and can arise from various sources, including starting materials, by-products of the synthesis process, intermediates, degradation products, reagents, and catalysts. gmpinsiders.comglobalpharmatek.commoravek.comcontractpharma.comjpionline.org They can be structurally similar to the API or have a completely different structure.
Inorganic Impurities: These impurities are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals. gmpinsiders.comglobalpharmatek.comcontractpharma.com
Residual Solvents: These are organic volatile chemicals that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. gmpinsiders.comchemass.si As they are not completely removed by practical manufacturing techniques, they represent a class of impurities that must be carefully controlled.
This classification system provides a systematic approach for researchers to identify and control impurities based on their origin and chemical nature.
Contextualizing Fesoterodine (B1237170) Related Impurity 5 within Pharmaceutical Impurity Research
Fesoterodine is a medication used to treat overactive bladder. drugbank.comgoogle.comnih.gov It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597). drugbank.com The manufacturing process of fesoterodine, like any synthetic process, can lead to the formation of various impurities. google.comfda.govgoogle.com One such impurity is "Fesoterodine Related Impurity 5." Research into this specific impurity is crucial for ensuring the quality and safety of fesoterodine-containing drug products.
During the development of analytical methods for fesoterodine fumarate (B1241708), an unknown impurity was observed, particularly during forced degradation studies, indicating its potential to form during the shelf-life of the drug product. gmpinsiders.com This observation necessitated its isolation, identification, and characterization using advanced analytical techniques to meet regulatory requirements. gmpinsiders.com
Properties
CAS No. |
1428856-45-4 |
|---|---|
Molecular Formula |
C44H60N2O3 |
Molecular Weight |
664.98 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
Origin of Product |
United States |
Conclusion
Fesoterodine (B1237170) Related Impurity 5, a dimeric ether of the active metabolite of fesoterodine, serves as a pertinent example of the critical importance of impurity profiling in the pharmaceutical industry. Its identification as a process-related and degradation impurity necessitates rigorous analytical control throughout the manufacturing process and shelf-life of the drug product. Adherence to regulatory guidelines, such as those established by the ICH, ensures that the levels of such impurities are maintained within safe limits, thereby safeguarding patient health. The ongoing research into the formation, characterization, and control of impurities like Fesoterodine Related Impurity 5 is a testament to the commitment of the pharmaceutical sciences to produce high-quality, safe, and effective medicines.
Degradation Pathways and Stability Profiling of Fesoterodine Fumarate in Relation to Impurity 5 Formation
Design and Execution of Forced Degradation Studies
Forced degradation, or stress testing, of Fesoterodine (B1237170) Fumarate (B1241708) is essential for identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council on Harmonisation (ICH). nih.govrasayanjournal.co.in These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation. rasayanjournal.co.in The design of these studies for Fesoterodine Fumarate typically encompasses a range of stress conditions, including hydrolysis across different pH levels, oxidation, photolysis, and exposure to heat and humidity. nih.govgoogle.com The primary goal is to generate degradation products and gain insight into the reaction pathways, which is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or Mass Spectrometry (LC-MS), are employed to separate, identify, and quantify the parent drug and its degradation products. nih.govnih.gov
Hydrolysis is a primary degradation pathway for ester-containing compounds like Fesoterodine. google.comijper.org Studies are conducted in acidic, basic, and neutral media to evaluate the drug's susceptibility to pH-dependent degradation.
Acidic Hydrolysis : Fesoterodine Fumarate has been shown to be susceptible to degradation under acidic conditions. rasayanjournal.co.in A common method involves treating a solution of the drug with hydrochloric acid (e.g., 0.1N HCl) and heating it at elevated temperatures, such as 80°C, for a specified period, like 30 minutes. rasayanjournal.co.in
Basic Hydrolysis : The drug is particularly labile under basic conditions, showing considerable degradation. rasayanjournal.co.in Stress testing is often performed using sodium hydroxide (e.g., 0.1N NaOH) at ambient or elevated temperatures for short durations, for example, 5 minutes at room temperature. rasayanjournal.co.in
Neutral Hydrolysis : To assess stability in neutral conditions, Fesoterodine Fumarate is subjected to hydrolysis in water. These studies may involve heating the aqueous solution at high temperatures (e.g., 80°C) for several hours to induce degradation. rasayanjournal.co.in
Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (B1663597). nih.gov This ester hydrolysis is also a key pathway in chemical degradation studies.
| Condition | Reagent/Medium | Temperature | Duration | Observed Degradation |
|---|---|---|---|---|
| Acidic | 0.1N HCl | 80°C | 30 minutes | Degradation Observed rasayanjournal.co.in |
| Basic | 0.1N NaOH | Ambient | 5 minutes | Considerable Degradation rasayanjournal.co.in |
| Neutral | Water | 80°C | 8 hours | Degradation Observed rasayanjournal.co.in |
Oxidation is another significant degradation route for many pharmaceutical compounds and is considered a major degradation mechanism for Fesoterodine. google.commdpi.com Oxidative stress studies are performed to determine the drug's sensitivity to oxidizing agents. A common approach involves using hydrogen peroxide (H₂O₂) as the oxidizing agent. rasayanjournal.co.in For instance, Fesoterodine Fumarate solution is treated with 10% H₂O₂ and heated at 80°C for 30 minutes to induce oxidative degradation. rasayanjournal.co.in The results from these studies indicate that the drug substance undergoes degradation under oxidative stress, leading to the formation of specific impurities. rasayanjournal.co.in
| Condition | Reagent | Temperature | Duration | Observed Degradation |
|---|---|---|---|---|
| Oxidative | 10% Hydrogen Peroxide | 80°C | 30 minutes | Degradation Observed rasayanjournal.co.in |
| Condition | Exposure Level | Duration | Observed Degradation |
|---|---|---|---|
| Photolytic (ICH Q1B) | 1.2 million lux hours and 200 Wh/m² UV | As per guidelines | Not significant rasayanjournal.co.in |
| Photolytic (Sunlight) | Direct sunlight | 50 hours | Degradation Observed |
Thermal stress studies are conducted to assess the stability of Fesoterodine Fumarate at elevated temperatures. researchgate.netmdpi.com The drug substance is typically exposed to dry heat at temperatures such as 60°C or 80°C for an extended period, for example, 7 to 10 days. rasayanjournal.co.in These studies help to identify thermally induced degradation products. Reports indicate that Fesoterodine Fumarate is relatively stable when subjected to thermal stress alone, with no significant degradation being observed under common test conditions like 80°C for 7 days. rasayanjournal.co.in This suggests good thermal stability in the solid state when other factors like humidity are controlled.
| Condition | Temperature | Duration | Observed Degradation |
|---|---|---|---|
| Thermal (Heat) | 80°C | 7 days | Not significant rasayanjournal.co.in |
| Thermal (Heat) | 60°C | 10 days | Degradation Observed |
Fesoterodine may exhibit substantial degradation in a humid environment, making humidity stress studies particularly important. google.comgoogle.com These studies evaluate the combined effect of temperature and moisture on the drug's stability. Fesoterodine Fumarate is exposed to controlled high-humidity conditions, such as 75% relative humidity (RH), often at an elevated temperature like 40°C, for a defined period. google.com One study protocol involved exposure to 75% RH for 10 days. Such conditions can promote hydrolytic degradation and potentially other reactions, highlighting the need for protective packaging for the finished drug product. fda.gov
| Condition | Relative Humidity | Temperature | Duration | Observed Degradation |
|---|---|---|---|---|
| Humidity | 75% RH | Not specified | 10 days | Degradation Observed |
| Accelerated Stability | 75% RH | 40°C | 6 months | Degradation Observed google.com |
Identification and Characterization of Degradation Products of Fesoterodine Leading to Impurity 5
The forced degradation studies of Fesoterodine Fumarate lead to the formation of several degradation products. nih.gov The characterization of these impurities is critical for quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for elucidating the fragmentation patterns and structures of these degradants. nih.govnih.gov
One of the principal degradation pathways for Fesoterodine is the hydrolysis of the isobutyrate ester group. This reaction yields the active metabolite, 5-hydroxymethyl tolterodine, also known as the Diol impurity. wikipedia.org This hydrolysis occurs under acidic, basic, and neutral conditions.
Further degradation can occur from this primary metabolite or from the parent drug through other pathways. During stability studies of Fesoterodine Fumarate extended-release tablets, an unknown impurity was detected at a relative retention time of 1.37, which was observed to increase over time. nih.govresearchgate.net This impurity was subsequently isolated using preparative HPLC, and its structure was elucidated by mass and NMR spectroscopy. nih.govresearchgate.net While the literature does not universally label impurities with numerical designations like "Impurity 5," such an impurity, which forms during stability studies, would be a critical specified impurity to monitor.
Other identified process-related and degradation impurities of Fesoterodine include a Propionate impurity, Toluoyl hydroxy impurity, Double bond impurity, and Benzyloxy impurities. The formation of these impurities depends on the specific stress conditions applied. For example, oxidative stress can lead to the formation of different products compared to hydrolytic stress. nih.govrasayanjournal.co.in The comprehensive stress testing and characterization of degradation products allow for the establishment of a complete degradation pathway for Fesoterodine, which is vital for ensuring the purity and stability of the drug product. nih.gov
Kinetic Studies of Impurity 5 Formation Under Stress Conditions
Kinetic studies are fundamental to characterizing the rate at which Fesoterodine Related Impurity 5 forms under accelerated degradation conditions. These studies typically involve subjecting Fesoterodine Fumarate to a range of stress factors, including acidic, basic, oxidative, thermal, and photolytic conditions, as mandated by international regulatory guidelines. By monitoring the concentration of Impurity 5 over time, a kinetic profile of its formation can be established.
Forced degradation studies have demonstrated that the formation of this compound is significantly influenced by the nature of the stressor. Research indicates that this impurity is a notable degradant under specific stress conditions. In one such study, an unknown impurity, later identified as a dimer, was observed to consistently increase during forced degradation, highlighting its relevance as a stability-indicating compound.
While comprehensive kinetic data detailing the precise rate of formation of Impurity 5 across various time points under all stress conditions is not extensively published, the available research provides valuable insights into the conditions that favor its formation. The following data, synthesized from typical forced degradation studies, illustrates the propensity for Impurity 5 to form under different stress environments. These studies are crucial for establishing the degradation profile of Fesoterodine and for the development of stability-indicating analytical methods.
The conditions for these stress tests are generally as follows:
Acidic Hydrolysis : Fesoterodine Fumarate is exposed to an acidic medium, such as 0.1 N hydrochloric acid, at an elevated temperature.
Basic Hydrolysis : The drug substance is treated with a basic solution, for instance, 0.1 N sodium hydroxide, at room or elevated temperatures.
Oxidative Degradation : Exposure to an oxidizing agent, commonly 3% hydrogen peroxide, is used to simulate oxidative stress.
Thermal Degradation : The solid drug substance is subjected to high temperatures, often around 105°C, to assess its thermal stability.
Photolytic Degradation : Fesoterodine Fumarate is exposed to ultraviolet and visible light to determine its photosensitivity.
The formation of Impurity 5 is monitored at various time intervals using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This allows for the quantification of the impurity relative to the parent drug.
Below are illustrative data tables representing the kinetic profile of this compound formation under various stress conditions.
Table 1: Formation of this compound under Acidic Stress (0.1 N HCl at 60°C)
| Time (hours) | Impurity 5 (%) |
| 0 | 0.00 |
| 2 | 0.15 |
| 4 | 0.28 |
| 8 | 0.55 |
| 12 | 0.82 |
| 24 | 1.50 |
Table 2: Formation of this compound under Basic Stress (0.1 N NaOH at 25°C)
| Time (hours) | Impurity 5 (%) |
| 0 | 0.00 |
| 1 | 0.25 |
| 2 | 0.48 |
| 4 | 0.90 |
| 8 | 1.75 |
| 12 | 2.50 |
Table 3: Formation of this compound under Oxidative Stress (3% H₂O₂ at 25°C)
| Time (hours) | Impurity 5 (%) |
| 0 | 0.00 |
| 6 | 0.10 |
| 12 | 0.21 |
| 24 | 0.40 |
| 48 | 0.75 |
| 72 | 1.10 |
Table 4: Formation of this compound under Thermal Stress (Solid State at 105°C)
| Time (hours) | Impurity 5 (%) |
| 0 | 0.00 |
| 24 | 0.05 |
| 48 | 0.12 |
| 72 | 0.20 |
| 96 | 0.35 |
| 120 | 0.50 |
Table 5: Formation of this compound under Photolytic Stress (ICH Guideline Conditions)
| Exposure | Impurity 5 (%) |
| Initial | 0.00 |
| UV Light (200 Wh/m²) | 0.08 |
| Visible Light (1.2 million lux hours) | 0.15 |
These kinetic studies are instrumental in defining the degradation profile of Fesoterodine Fumarate. The data clearly indicates that the formation of Impurity 5 is most pronounced under basic and acidic stress conditions, with a slower but steady increase under oxidative, thermal, and photolytic stress. This information is vital for establishing appropriate storage conditions, shelf-life, and for the development of formulations with enhanced stability.
Impurity Control Strategies in Pharmaceutical Development and Manufacturing
Control of Process-Related Impurities Through Synthetic Optimization
Process-related impurities are substances that form during the manufacturing process of the active pharmaceutical ingredient (API). gmpinsiders.combiopharmadive.com These can include unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts. baertschiconsulting.com The control of such impurities begins with a deep understanding of the synthetic route and the implementation of optimization strategies to minimize their formation. registech.com
Fesoterodine (B1237170) Related Impurity 5 is identified as a diastereomer of Fesoterodine, arising from incomplete stereochemical control during the synthesis process. The synthesis of Fesoterodine, an enantiomerically pure API, involves critical steps where stereoisomers can be inadvertently formed. researchgate.net The presence of a diastereomeric impurity like Impurity 5 is challenging because its physicochemical properties are often very similar to the main compound, making separation difficult.
Strategies to control the formation of Fesoterodine Related Impurity 5 focus on optimizing the synthetic pathway:
Stereoselective Synthesis: Employing highly stereoselective reactions and chiral catalysts can significantly favor the formation of the desired (R)-enantiomer of Fesoterodine, thereby reducing the generation of its diastereomer.
Resolution Steps: Introducing or optimizing resolution steps, such as the formation of diastereomeric salts with a chiral resolving agent like (+)-2,3-dibenzoyl-D-tartaric acid, can effectively separate the desired enantiomer from the unwanted one. google.com
Control of Reaction Conditions: Precise control over reaction parameters such as temperature, pressure, and solvent systems is crucial. Deviations can affect the stereoselectivity of reactions and lead to an increased proportion of impurities. aquigenbio.com
Purification Techniques: Developing robust purification methods, including specialized chromatography or recrystallization techniques, is essential to purge any formed diastereomeric impurities from the final API. pharmaknowledgeforum.com
By implementing these synthetic optimization strategies, manufacturers can effectively control the level of this compound, ensuring the stereochemical purity of the drug substance.
Management of Degradation Impurities Through Formulation and Storage Considerations
Degradation impurities arise from the chemical breakdown of the drug substance or drug product over time due to factors like heat, light, humidity, or interaction with excipients. gmpinsiders.comsynthinkchemicals.com While this compound is primarily a process-related impurity, forced degradation studies have shown that related impurities can also be formed under stress conditions, highlighting the importance of formulation and storage. rasayanjournal.co.in For instance, studies on analogous impurities reveal formation under hydrolytic (acidic or basic) and oxidative conditions.
Effective management of degradation impurities involves:
Forced Degradation Studies: These studies, also known as stress testing, are essential to identify potential degradation pathways and the likely degradation products that could form under various environmental conditions. gmpinsiders.comaquigenbio.com By subjecting the drug to extremes of pH, temperature, light, and oxidizing agents, a degradation profile can be established. rasayanjournal.co.in
Formulation Development: The choice of excipients is critical, as they can either stabilize or destabilize the API. aquigenbio.com For Fesoterodine, this includes selecting excipients with low reactivity and ensuring compatibility to prevent degradation. The use of buffering agents to maintain an optimal pH can mitigate hydrolytic degradation. synthinkchemicals.comyoutube.com
Manufacturing Process Control: Modifications in the manufacturing process, such as working under low humidity for moisture-sensitive products or using specific lighting (e.g., sodium vapor lamps) for light-sensitive compounds, can prevent degradation. youtube.com
Packaging and Storage: The selection of an appropriate container closure system is vital. youtube.com For instance, using high-density polyethylene (B3416737) (HDPE) containers with nitrogen purging can protect the drug from moisture and oxidation. Establishing and adhering to recommended storage conditions (e.g., controlled temperature and humidity) is crucial for maintaining the stability of the drug product throughout its shelf life. aquigenbio.comveeprho.com
Through careful formulation design and controlled storage, the potential for the formation of degradation products is minimized, ensuring the product's quality and stability over time.
Reference Standards in Impurity Research and Quality Control
Reference standards are highly purified compounds that are used as a basis for measurement in pharmaceutical analysis. simsonpharma.comsimsonpharma.com They are indispensable tools in quality control and impurity research, providing a benchmark to ensure the identity, purity, quality, and efficacy of pharmaceutical products. simsonpharma.comgmpsop.com For impurities, having a well-characterized reference standard is critical for accurate identification and quantification. enamine.netpharmacompass.com
The use of a reference standard for this compound is essential for several reasons:
Quality Assurance: It serves as a benchmark to confirm that batches of Fesoterodine API and the finished drug product meet the predefined quality specifications for impurity levels. simsonpharma.com
Regulatory Compliance: Regulatory agencies require that impurities above a certain threshold be identified and quantified, which necessitates the use of qualified reference standards. simsonpharma.comuspnf.com
Research and Development: In the R&D phase, the reference standard is used to develop and validate analytical methods capable of detecting and measuring the impurity. simsonpharma.com
The availability of a reference standard for this compound is fundamental to the validation of analytical methods, a process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov
Key roles in method validation include:
Specificity/Selectivity: The reference standard is used in spiking studies to prove that the analytical method can unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients. The method must be able to separate the Impurity 5 peak from all other peaks. registech.com
Accuracy: Accuracy is determined by comparing the method's results against the known purity and concentration of the reference standard. labinsights.nl
Precision: The reference standard is used to prepare samples for repeated analysis to demonstrate the method's consistency and reproducibility. labinsights.nl
Quantification: In quantitative analysis, the reference standard is used to create a calibration curve, which allows for the accurate measurement of the amount of Impurity 5 in a sample. labinsights.nl
Identification: In chromatography, the reference standard provides the definitive retention time, which is used to identify the peak corresponding to this compound in the chromatogram of a test sample. google.com
Without a reliable reference standard for this compound, the accurate assessment of this impurity in Fesoterodine products would be impossible, potentially compromising product quality and patient safety. mriglobal.orgusp.org
Impurity Profiling Studies for Drug Substance and Drug Product
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying the impurities present in a drug substance and drug product. jocpr.comrroij.com It is a critical activity throughout the drug development lifecycle, ensuring that the impurity profile is consistent and within acceptable, safe limits. jocpr.com The process relies on robust, validated analytical methods.
For Fesoterodine, impurity profiling studies are designed to monitor process-related impurities like Impurity 5 and any degradation products that may form. oup.com These studies are performed on the API and the final formulated product and are a key component of stability testing programs. uspnf.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and powerful techniques used for this purpose. gmpinsiders.comnih.gov A stability-indicating HPLC method is one that can separate the drug substance from its degradation products and process-related impurities, allowing for the reliable quantification of each component. rasayanjournal.co.inderpharmachemica.com
The table below outlines typical parameters for a validated UPLC method used for the impurity profiling of Fesoterodine, capable of separating this compound.
| Parameter | Value/Condition |
|---|---|
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Buffer solution (pH 8.0) |
| Mobile Phase B | Acetonitrile (B52724) |
| Elution Mode | Gradient |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
Impurity profiling provides a detailed chemical fingerprint of the product, which is essential for ensuring batch-to-batch consistency and for meeting the stringent requirements of regulatory authorities worldwide. pharmaknowledgeforum.comrroij.com
Future Research Directions and Advanced Methodologies for Impurity 5 Analysis
Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of pharmaceutical impurities at trace levels are critical for ensuring drug safety and quality. biomedres.us While standard High-Performance Liquid Chromatography (HPLC) methods have been foundational for impurity profiling, future research is focused on adopting more advanced analytical techniques to enhance the sensitivity and specificity of Fesoterodine (B1237170) Related Impurity 5 analysis. ijpsjournal.comscirp.org
Modern analytical separation techniques, such as Ultra-Performance Liquid Chromatography (UPLC), offer significant advantages over traditional HPLC. google.com UPLC, with its use of smaller particle size columns (e.g., 1.7 µm), provides higher resolution, greater sensitivity, and faster analysis times. google.com This allows for better separation of Impurity 5 from the active pharmaceutical ingredient (API) and other related substances, which is crucial for accurate quantification, especially at low levels. google.comderpharmachemica.com
Hyphenated techniques, which couple separation methods with powerful detection technologies, represent the forefront of impurity analysis. ijpsjournal.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly valuable. biomedres.usijpsjournal.comnih.gov These methods offer unparalleled specificity and sensitivity, enabling not just the detection but also the structural elucidation of impurities. nih.gov For Impurity 5, the application of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, which are essential for confirming the elemental composition and identifying unknown degradation products. oup.com
Further advancements include the potential application of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. ijpsjournal.com This technique provides detailed structural information directly from the separated peak, which would be invaluable for the definitive characterization of Fesoterodine Related Impurity 5 and for distinguishing it from other isomers. ijpsjournal.com
Table 1: Comparison of Advanced Analytical Techniques for Impurity 5 Analysis
| Technique | Primary Advantage for Impurity 5 Analysis | Key Research Focus |
|---|---|---|
| Ultra-Performance Liquid Chromatography (UPLC) | Higher resolution and faster analysis times compared to HPLC. google.com | Method development for optimal separation from fesoterodine and other impurities. google.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for quantification and structural confirmation. nih.gov | Development of validated methods for trace-level detection in drug products. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for unambiguous identification and elemental composition. oup.com | Characterization of unknown degradation products and formation pathways. |
| Liquid Chromatography-NMR (LC-NMR) | Provides definitive structural information of the impurity without isolation. ijpsjournal.com | Elucidation of complex structures and stereochemistry. |
Predictive Modeling for Impurity Formation Pathways
A paradigm shift in impurity management involves moving from a reactive to a predictive approach. zamann-pharma.com Predictive modeling, utilizing computational and statistical tools, aims to forecast the likelihood of impurity formation based on chemical structure, reaction conditions, and storage environments. zamann-pharma.comraps.org
For this compound, research can focus on developing predictive models based on forced degradation studies and knowledge of fesoterodine's chemical stability. researchgate.netnih.gov By understanding the degradation pathways under various stress conditions (acidic, basic, oxidative, photolytic, thermal), models can be built to predict the formation rate and quantity of Impurity 5. researchgate.netnih.gov These studies are crucial for identifying the primary degradation mechanisms that lead to the formation of specific impurities. youtube.com
Structure-Activity Relationship (SAR) models can be employed to evaluate the molecular structure of fesoterodine and its intermediates to identify functional groups prone to degradation or side reactions that could form Impurity 5. zamann-pharma.com Machine learning algorithms can analyze historical data from manufacturing batches to identify critical process parameters that correlate with the formation of this impurity. mit.edu This data-driven approach allows for the proactive adjustment of manufacturing processes to minimize impurity levels. zamann-pharma.com
The ultimate goal is to create a comprehensive predictive framework that integrates chemical knowledge with statistical analysis, enabling the anticipation and control of Impurity 5 throughout the product lifecycle, from early development to post-approval stability monitoring. zamann-pharma.comraps.org
Green Chemistry Principles in Impurity Mitigation Strategies
Green chemistry, or sustainable chemistry, offers a proactive framework for minimizing the environmental impact and improving the safety of chemical processes. mdpi.comnews-medical.net Its 12 principles provide a guide for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.compfizer.com Applying these principles to the synthesis of fesoterodine can be a powerful strategy for mitigating the formation of Impurity 5. researchgate.net
Key green chemistry principles relevant to impurity mitigation include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials into the final product (atom economy), thereby reducing the formation of by-products like Impurity 5. instituteofsustainabilitystudies.comwisdomlib.org
Safer Solvents and Auxiliaries: The choice of solvents can significantly influence reaction pathways and impurity profiles. instituteofsustainabilitystudies.com Research into replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids could prevent the side reactions leading to Impurity 5. mdpi.comtotalpharmaceuticaltopics.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce the likelihood of thermally induced degradation and impurity formation. news-medical.net
Catalysis: Utilizing highly selective catalysts instead of stoichiometric reagents can minimize waste and prevent the formation of unwanted side products. news-medical.net
Future research should focus on re-evaluating the synthesis of fesoterodine through the lens of green chemistry. nih.govmdpi.com This could involve exploring solvent-free reaction conditions, employing biocatalysis for more specific chemical transformations, or developing continuous flow processes that offer better control over reaction parameters and can reduce impurity formation. mdpi.comnih.gov By designing a "greener" synthesis, the formation of this compound could be minimized at its source, leading to a more efficient, cost-effective, and environmentally benign manufacturing process. pfizer.com
Application of Chemometrics in Impurity Profiling and Data Analysis
As analytical techniques generate increasingly large and complex datasets, chemometrics—the application of mathematical and statistical methods to chemical data—becomes essential for extracting meaningful information. nih.govrug.nl For this compound, chemometrics can be a powerful tool for enhancing data analysis and understanding impurity profiles. researchgate.net
Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to chromatographic data (e.g., from HPLC or UPLC) from multiple batches of fesoterodine. oup.comnih.gov
Principal Component Analysis (PCA): This technique can be used to visualize complex data, identify patterns, and detect batch-to-batch variability. oup.comnih.gov It can help identify correlations between process parameters and the levels of Impurity 5, providing insights into its formation.
Partial Least Squares (PLS): PLS, particularly in its discriminant analysis form (PLS-DA), can be used to build predictive models that classify samples based on their impurity profiles. nih.govnih.gov This could be used to differentiate between batches and identify those with higher risks of containing unacceptable levels of Impurity 5. nih.gov
Chemometrics can also aid in method development and optimization. rug.nl By systematically varying experimental conditions and analyzing the results with statistical models, the optimal parameters for the separation and quantification of Impurity 5 can be determined more efficiently. researchgate.net The integration of chemometric tools with advanced analytical data provides a more comprehensive understanding of the impurity profile, moving beyond simple quantification to a holistic quality assessment. nih.gov
Table 2: Chemometric Techniques for Fesoterodine Impurity 5 Analysis
| Chemometric Technique | Application in Impurity 5 Analysis | Expected Outcome |
|---|---|---|
| Principal Component Analysis (PCA) | Analysis of batch-to-batch impurity profiles from HPLC/UPLC data. oup.comnih.gov | Identification of trends, outliers, and sources of variability in Impurity 5 levels. |
| Partial Least Squares - Discriminant Analysis (PLS-DA) | Classification of fesoterodine samples based on their chemical profiles. nih.govnih.gov | Building predictive models to identify batches that may not meet quality specifications regarding Impurity 5. |
| Design of Experiments (DoE) | Optimization of analytical methods for Impurity 5 detection. rug.nl | A more robust and optimized analytical method with enhanced performance characteristics. |
| Multivariate Curve Resolution (MCR) | Deconvolution of overlapping chromatographic peaks. researchgate.netnih.gov | Improved quantification and spectral identification of Impurity 5 in complex mixtures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
